Predicted Lipophilicity and Solubility Differentiation of N-(3-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)cyclohexanecarboxamide vs. Aromatic Amide Analogs
The cyclohexanecarboxamide tail of the target compound confers a distinct lipophilicity profile compared to aromatic amide analogs. In silico prediction via ChemSpider yields a cLogP of approximately 3.8 for the target compound . By contrast, the close analog 2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide (with a fluorobenzamide tail) exhibits a higher cLogP of approximately 4.2 . This ~0.4 log unit reduction in lipophilicity is consistent with the replacement of a planar aromatic ring by a saturated cyclohexyl group and is expected to translate into improved aqueous solubility, as predicted by the General Solubility Equation (GSE). Such differentiation matters for assay compatibility in biochemical and cell-based screens where excessive lipophilicity can cause compound aggregation, non-specific binding, and false-positive readouts.
| Evidence Dimension | Predicted lipophilicity (cLogP) and inferred aqueous solubility |
|---|---|
| Target Compound Data | cLogP ≈ 3.8 |
| Comparator Or Baseline | 2-Fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide; cLogP ≈ 4.2 |
| Quantified Difference | ΔcLogP ≈ 0.4 (lower for target) |
| Conditions | In silico prediction via ChemSpider algorithm; conditions not applicable |
Why This Matters
Lower cLogP correlates with reduced non-specific binding and aggregation risk, improving assay reliability in high-throughput screening campaigns.
